

Application Notes and Protocols for UFP-512 in Calcium Imaging Assays

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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366

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Introduction

UFP-512 is a potent and selective agonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.^{[1][2][3]} While traditionally studied in the context of pain relief and neuropsychiatric disorders, the signaling pathways activated by DOR agonists are complex and can influence intracellular calcium levels.^{[1][2]} Activation of opioid receptors can modulate the activity of potassium and calcium channels, making ion imaging a valuable method for analyzing receptor function.

Studies have demonstrated that DOR agonists can mobilize intracellular calcium ($[Ca^{2+}]_i$) in certain cell types, such as the SH-SY5Y human neuroblastoma cell line. Interestingly, this effect is often conditional and requires the co-activation of another signaling pathway, for instance, through a muscarinic receptor agonist. Therefore, calcium imaging assays provide a powerful platform to investigate the functional activity of **UFP-512** at the cellular level, particularly its ability to modulate calcium signaling in response to other stimuli.

This document provides detailed protocols for utilizing **UFP-512** in calcium imaging assays, along with expected data outcomes and visualizations of the underlying signaling pathways and experimental workflows.

Principle of the Assay

This assay quantifies the ability of **UFP-512** to modulate intracellular calcium concentrations. The principle is based on the use of a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium ions. In a suitable cell line expressing DORs, such as SH-SY5Y, the activation of these receptors by **UFP-512** can potentiate a sub-maximal calcium signal induced by a primary agonist (e.g., carbachol). By measuring the change in fluorescence, the modulatory effect of **UFP-512** on calcium mobilization can be determined.

Data Presentation

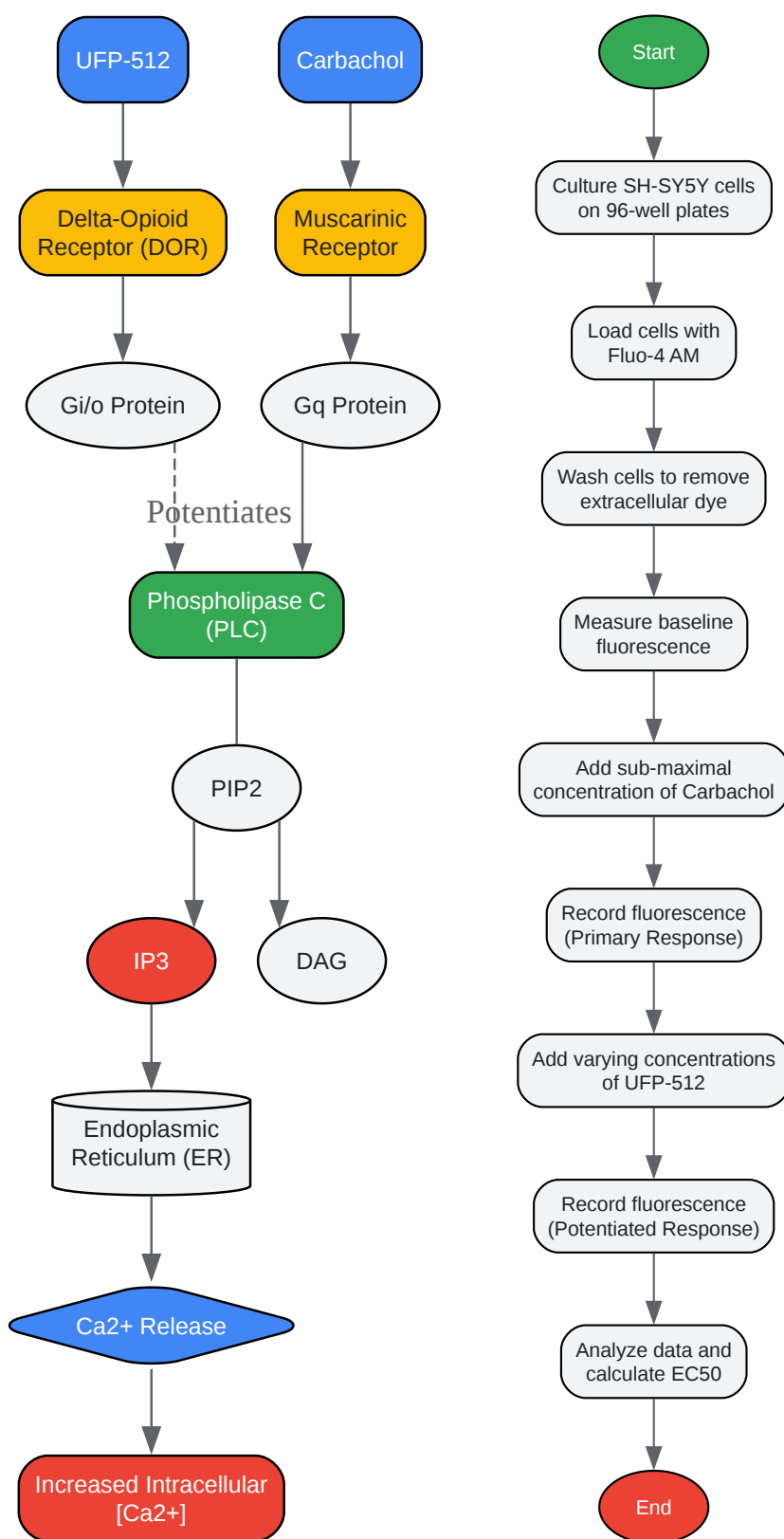
The quantitative data from a typical calcium imaging experiment with **UFP-512** can be summarized to determine the potency and efficacy of the compound. Below is an example of how such data could be presented.

Parameter	UFP-512	Deltorphin II (Control Agonist)
EC50 (nM)	15	12
Maximal Response (% over Carbachol alone)	150%	165%
Hill Slope	1.1	1.0

This table presents hypothetical data for illustrative purposes.

Signaling Pathway and Experimental Workflow

UFP-512 Signaling Pathway Leading to Calcium Mobilization



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References

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